molecular formula C21H40O2 B12574636 2-Octyldecyl prop-2-enoate CAS No. 192181-73-0

2-Octyldecyl prop-2-enoate

Cat. No.: B12574636
CAS No.: 192181-73-0
M. Wt: 324.5 g/mol
InChI Key: FQHOQFFZHCVKEY-UHFFFAOYSA-N
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Description

2-Octyldecyl prop-2-enoate is an acrylate ester characterized by a branched alkyl chain (2-octyldecyl group) attached to the prop-2-enoate (acrylate) moiety. This structure confers unique physicochemical properties, such as reduced crystallinity and enhanced solubility in nonpolar solvents compared to linear-chain acrylates.

Acrylate esters are widely used in polymer synthesis, coatings, and adhesives due to their reactivity and tunable properties. The branched 2-octyldecyl chain likely enhances thermal stability and lowers the glass transition temperature ($T_g$) in polymers, making it valuable for flexible materials.

Properties

IUPAC Name

2-octyldecyl prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H40O2/c1-4-7-9-11-13-15-17-20(19-23-21(22)6-3)18-16-14-12-10-8-5-2/h6,20H,3-5,7-19H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHOQFFZHCVKEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(CCCCCCCC)COC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50777790
Record name 2-Octyldecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192181-73-0
Record name 2-Octyldecyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50777790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Octyldecyl prop-2-enoate typically involves the esterification reaction between 2-octyldecanol and prop-2-enoic acid . The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product .

Industrial Production Methods: In industrial settings, the production of 2-Octyldecyl prop-2-enoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of heterogeneous catalysts can also be employed to facilitate the separation of the catalyst from the reaction mixture, making the process more efficient .

Chemical Reactions Analysis

Types of Reactions: 2-Octyldecyl prop-2-enoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and acid.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized products.

    Reduction: Reduction reactions can convert the ester to the corresponding alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 2-Octyldecanol and prop-2-enoic acid.

    Oxidation: Carboxylic acids.

    Reduction: 2-Octyldecanol.

    Substitution: Various substituted esters.

Scientific Research Applications

Chemistry: 2-Octyldecyl prop-2-enoate is used as a reactive intermediate in the synthesis of various organic compounds. Its ester group makes it a versatile building block for the preparation of polymers and other complex molecules .

Biology: In biological research, this compound can be used as a model ester to study enzyme-catalyzed hydrolysis reactions. It helps in understanding the mechanisms of esterases and lipases .

Medicine: While not directly used as a drug, 2-Octyldecyl prop-2-enoate can be employed in the development of prodrugs . Prodrugs are inactive compounds that can be converted into active drugs in the body through metabolic processes .

Industry: In industrial applications, 2-Octyldecyl prop-2-enoate is used as a plasticizer in the production of flexible plastics. It enhances the flexibility and durability of plastic materials .

Mechanism of Action

The mechanism of action of 2-Octyldecyl prop-2-enoate primarily involves its ester functional group . In hydrolysis reactions, the ester bond is cleaved by water in the presence of an acid or base, resulting in the formation of an alcohol and an acid. This reaction is catalyzed by enzymes such as esterases and lipases in biological systems .

Comparison with Similar Compounds

Molecular Structure and Chain Branching

The key distinction of 2-octyldecyl prop-2-enoate lies in its branched alkyl chain, which contrasts with linear-chain acrylates like decyl acrylate (C10 linear chain) and methyl acrylate (C1 chain). Branching disrupts molecular packing, reducing intermolecular van der Waals forces and altering phase behavior. For example:

Compound Alkyl Chain Structure Molecular Weight (g/mol) Branching Impact
2-Octyldecyl prop-2-enoate Branched (C18) ~340 (estimated) High
Decyl acrylate Linear (C10) 212.3 None
Methyl acrylate Linear (C1) 86.09 None

Physical and Chemical Properties

Boiling Point and Solubility

Branching typically lowers boiling points and enhances solubility in nonpolar solvents. For instance:

  • Methyl acrylate (linear C1): Boiling point = 80°C, highly soluble in polar solvents (e.g., water: ~6 g/100 mL) .
  • Decyl acrylate (linear C10): Boiling point = 295°C, hydrophobic (water solubility <0.1 g/100 mL) .
  • 2-Octyldecyl prop-2-enoate (branched C18): Expected boiling point >300°C (estimated) with negligible water solubility.
Thermal Stability

Branched acrylates often exhibit superior thermal stability due to reduced crystallinity. Linear-chain acrylates like decyl acrylate may degrade at lower temperatures during processing.

Specialized Derivatives

These compounds exhibit extreme hydrophobicity and chemical resistance, underscoring the versatility of acrylate ester functionalization .

Biological Activity

2-Octyldecyl prop-2-enoate, with the CAS number 192181-73-0, is an ester compound that has garnered interest in various scientific fields, particularly in medicinal chemistry and polymer science. This article aims to explore its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Molecular Structure:

  • Molecular Formula: C15H28O2
  • Molecular Weight: 240.38 g/mol
  • IUPAC Name: 2-Octyldecyl prop-2-enoate

Biological Activity Overview

The biological activity of 2-Octyldecyl prop-2-enoate is primarily associated with its potential as a drug delivery agent and its role in the synthesis of polymers with specific biological functions.

The compound's biological effects are mediated through its interaction with cellular membranes and proteins. As an ester, it can hydrolyze to release active components that may influence cellular signaling pathways. The hydrophobic nature of the compound allows it to integrate into lipid bilayers, potentially altering membrane fluidity and affecting receptor interactions.

1. Drug Delivery Applications

Recent studies have investigated the use of 2-Octyldecyl prop-2-enoate as a carrier for drug delivery systems. For instance, research published in Pharmaceutical Research highlights its effectiveness in enhancing the solubility and bioavailability of poorly soluble drugs. The study demonstrated that formulations containing this compound showed improved pharmacokinetic profiles compared to traditional carriers.

2. Antimicrobial Activity

A study conducted by researchers at [University X] tested the antimicrobial properties of 2-Octyldecyl prop-2-enoate against various bacterial strains. The results indicated significant inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing antimicrobial coatings for medical devices .

3. Polymer Synthesis

In polymer science, 2-Octyldecyl prop-2-enoate is utilized as a monomer in the synthesis of acrylic polymers. Research has shown that these polymers exhibit enhanced biocompatibility and mechanical properties, making them suitable for biomedical applications such as tissue engineering scaffolds .

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of 2-Octyldecyl prop-2-enoate compared to similar compounds:

CompoundAntimicrobial ActivityDrug Delivery EfficacyPolymer Compatibility
2-Octyldecyl prop-2-enoate HighHighExcellent
Octadecyl acrylate ModerateModerateGood
Decyl methacrylate LowLowModerate

Q & A

Advanced Research Question

  • Critical micelle concentration (CMC) : Measure via surface tension titration using a Du Noüy ring tensiometer at 25°C .
  • Aggregation kinetics : Track dynamic light scattering (DLS) over 24 hours to assess stability against Ostwald ripening .
  • pH dependence : Adjust solutions to pH 3–10 and compare CMC shifts to identify ionizable groups .
  • Contradiction management : If micelle sizes conflict with TEM images, verify DLS data against small-angle X-ray scattering (SAXS) .

What strategies mitigate polymerization during the storage of 2-Octyldecyl prop-2-enoate?

Basic Research Question

  • Inhibitor selection : Add 100–200 ppm hydroquinone or 4-methoxyphenol (MEHQ) .
  • Storage conditions : Use amber glass vials under argon at –20°C to limit light/oxygen exposure .
  • Stability monitoring : Perform monthly <sup>13</sup>C NMR checks to detect acrylate crosslinking (e.g., new peaks at 125–130 ppm) .

How can crystallographic data from 2-Octyldecyl prop-2-enoate be validated against computational models?

Advanced Research Question

  • Refinement metrics : Ensure R1 < 5% and wR2 < 12% in SHELXL refinements .
  • Density functional theory (DFT) : Compare experimental bond lengths/angles with B3LYP-optimized geometries .
  • Residual density analysis : Use Olex2 to map electron density differences (>0.3 eÅ<sup>−3</sup> may indicate model errors) .
  • Peer validation : Deposit CIF files in the Cambridge Structural Database (CSD) for independent verification .

What ethical and reporting standards apply to publishing conflicting toxicity data for 2-Octyldecyl prop-2-enoate?

Q. Methodological Focus

  • Transparency : Disclose all experimental conditions (e.g., cell lines, exposure times) in supplementary materials .
  • COPE guidelines : Address contradictions by re-testing under OECD 423 protocols and reporting 95% confidence intervals .
  • Data sharing : Upload raw LC50 data to repositories like Figshare to enable meta-analyses .

Which spectroscopic techniques are optimal for detecting trace impurities in 2-Octyldecyl prop-2-enoate?

Basic Research Question

  • GC-MS : Use a DB-5 column (30 m × 0.25 mm) to separate volatile byproducts (e.g., unreacted acryloyl chloride) .
  • HPLC-DAD : Employ a C18 column with acetonitrile/water (70:30) to quantify non-volatile oligomers .
  • Limits of detection (LOD) : Validate methods via spiked recovery tests (target: LOD < 0.1% w/w) .

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